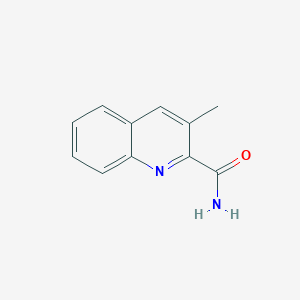

3-Methylquinoline-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10N2O |

|---|---|

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

3-methylquinoline-2-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-6-8-4-2-3-5-9(8)13-10(7)11(12)14/h2-6H,1H3,(H2,12,14) |

InChI-Schlüssel |

NAPDKTUDRGFDBC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)N |

Herkunft des Produkts |

United States |

Synthesis and Chemical Properties

The predicted physicochemical properties of 3-Methylquinoline-2-carboxamide are summarized in the table below.

| Property | Value |

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 186.079312947 Da |

| Topological Polar Surface Area | 42 Ų |

This data is computationally generated and may differ from experimental values.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylquinoline 2 Carboxamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-methylquinoline-2-carboxamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of other nuclei such as nitrogen.

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of quinoline-2-carboxamide (B1208818) derivatives reveals characteristic signals that are diagnostic of their structure. For instance, in a series of N-(substituted-phenyl)quinoline-2-carboxamides, the amide N-H proton typically appears as a singlet in the downfield region of the spectrum. sci-hub.se The protons of the quinoline (B57606) ring system exhibit complex splitting patterns in the aromatic region, typically between 7.0 and 9.0 ppm. nih.govnih.gov The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the quinoline nucleus.

For this compound, the methyl group protons would be expected to produce a singlet, with a chemical shift influenced by its position on the quinoline ring. In related structures, methyl groups on the quinoline ring have been observed at various chemical shifts, for example, a methyl group at position 4 has been reported around 2.48 ppm. sapub.org The exact chemical shift of the 3-methyl group would be influenced by the electronic environment and the conformation of the carboxamide side chain.

Table 1: Representative ¹H NMR Data for Quinoline-2-Carboxamide Analogues

| Compound | Solvent | Amide N-H (δ, ppm) | Aromatic Protons (δ, ppm) | Other Characteristic Signals (δ, ppm) |

| N-(3-acetylphenyl)quinoline-2-carboxamide | DMSO-d₆ | 9.86 (s) | 6.69-7.24 (m, 14H) | 8.31 (d, J=15.3 Hz, 1H, ethylene), 7.38 (d, J=15.6 Hz, 1H, ethylene) |

| N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide | CDCl₃ | 8.95 (d, J=7.7 Hz, 1H) | 8.40 (s, 2H), 8.17 (d, J=8.5 Hz, 1H), 7.93 (d, J=9.0 Hz, 1H), 7.82 (ddd, 1H), 7.73 (dd, 1H), 7.67 (ddd, 1H), 7.35 (d, J=7.9 Hz, 1H) | 2.65 (s, 3H, CH₃), 2.55 (s, 3H, COCH₃) |

| N-(5-acetyl-2-bromophenyl)quinoline-2-carboxamide | CDCl₃ | 9.32 (s, 1H) | 8.40 (d, J=3.0 Hz, 2H), 8.23 (d, J=8.5 Hz, 1H), 7.94 (d, J=8.8 Hz, 1H), 7.83 (t, J=7.0 Hz, 1H), 7.69 (m, 3H) | 2.68 (s, 3H, COCH₃) |

Data compiled from various sources. sci-hub.senih.gov

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In quinoline-2-carboxamide derivatives, the carbonyl carbon of the amide group gives a characteristic signal in the downfield region, typically around 160-163 ppm. sci-hub.senih.govnih.gov The carbons of the quinoline ring resonate in the aromatic region, generally between 115 and 150 ppm. sci-hub.senih.govmdpi.com

For this compound, the carbon of the 3-methyl group would appear in the aliphatic region of the spectrum, with a chemical shift characteristic of a methyl group attached to an aromatic ring. For comparison, the methyl carbon in 3-methylquinoline (B29099) is observed at approximately 18 ppm. spectrabase.comlibretexts.org The precise chemical shifts of the quinoline carbons are influenced by the electronic effects of the methyl and carboxamide substituents.

Table 2: Representative ¹³C NMR Data for Quinoline-2-Carboxamide Analogues

| Compound | Solvent | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Characteristic Signals (δ, ppm) |

| N-(3-acetylphenyl)quinoline-2-carboxamide | DMSO-d₆ | 160.29 | 117.03, 118.34, 120.25, 127.89, 129.15, 129.78, 131.70, 131.97, 132.63, 134.56, 144.71, 149.23, 154.57, 156.52 | 187.98 (ketone C=O), 144.71, 120.54 (ethylene carbons) |

| N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide | CDCl₃ | 162.2 | 149.5, 146.2, 138.0, 136.2, 133.5, 130.7, 130.4, 129.8, 129.5, 128.3, 127.8, 124.1, 121.5, 118.6 | 197.8 (ketone C=O), 26.7 (COCH₃), 18.0 (CH₃) |

| N-(5-acetyl-2-bromophenyl)quinoline-2-carboxamide | CDCl₃ | 162.6 | 149.1, 146.3, 138.2, 137.2, 136.3, 132.8, 130.6, 130.5, 128.5, 127.8, 124.1, 121.1, 118.9, 118.5 | 197.3 (ketone C=O), 26.7 (COCH₃) |

Data compiled from various sources. sci-hub.senih.gov

Nitrogen-15 NMR Spectroscopic Analysis and Substituent Effects

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms. wikipedia.orghuji.ac.il In quinoline-2-carboxamides, ¹⁵N NMR can be used to study the nitrogen of the quinoline ring and the amide nitrogen. The chemical shifts are sensitive to substituent effects and intramolecular interactions. psu.edu

For the parent quinoline, the ¹⁵N chemical shift is around 66.9 ppm (in acetone, referenced to ammonia). psu.edu In 4-substituted quinoline-2-carboxamides, the ¹⁵N chemical shift of the quinoline nitrogen is influenced by the electronic nature of the substituent at the 4-position. psu.edu Similarly, the chemical shift of the amide nitrogen would be affected by the substituents on the carboxamide group. The use of 2D NMR techniques like ¹H-¹⁵N HMBC can enhance the detection and assignment of ¹⁵N signals. nih.gov

Investigations of Intramolecular Hydrogen Bonding via NMR

NMR spectroscopy is a powerful technique for the study of intramolecular hydrogen bonding. In quinoline-2-carboxamides, a weak, non-linear intramolecular hydrogen bond between the amide proton (N-H) and the quinoline nitrogen (N) can exist. psu.edu Evidence for this interaction comes from the chemical shift of the amide proton. For example, in some primary quinoline-2-carboxamides, two separate ¹H signals for the amide protons are observed, with one being significantly deshielded, suggesting its involvement in a hydrogen bond. psu.edu

In the case of quinoline-2-carboxamide N-oxides, a much stronger intramolecular hydrogen bond is formed between the amide proton and the oxygen of the N-oxide group. This results in a significant downfield shift of the amide proton signal, often to values between 10.78 and 11.77 ppm. psu.edu The strength of this hydrogen bond can be influenced by substituents on the quinoline ring. psu.edu The presence and strength of such hydrogen bonds can have a significant impact on the conformation and reactivity of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound.

Functional Group Vibrational Analysis

The IR spectrum of this compound and its analogues is characterized by several key absorption bands that correspond to specific functional groups.

N-H Stretching: The amide N-H group typically shows a stretching vibration in the region of 3100-3500 cm⁻¹. nih.gov The exact position and shape of this band can indicate the extent of hydrogen bonding. A sharp band suggests a free N-H group, while a broad band is indicative of hydrogen bonding.

C=O Stretching: The carbonyl (C=O) group of the amide function gives rise to a strong absorption band, typically in the range of 1630-1695 cm⁻¹. nih.gov The position of this band can be influenced by conjugation and hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bond in the amide group usually appears in the region of 1200-1400 cm⁻¹. nih.gov

Aromatic C=C and C-H Stretching: The quinoline ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. nih.govlibretexts.org

CH₃ Vibrations: The methyl group will have characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower wavenumbers. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for Quinoline-2-Carboxamide Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amide N-H | Stretching | 3100 - 3500 |

| Carbonyl C=O | Stretching | 1630 - 1695 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 |

| Amide C-N | Stretching | 1200 - 1400 |

Data compiled from various sources. nih.govlibretexts.orglibretexts.orgcopbela.org

The combined application of these spectroscopic methods provides a comprehensive understanding of the structure and bonding in this compound and its derivatives, which is essential for correlating their structures with their chemical and biological properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound and its analogues, it provides information about the molecular weight and the fragmentation pattern, which aids in structural confirmation.

Under electron ionization (EI), quinoline amides exhibit characteristic fragmentation pathways. A primary fragmentation involves the elimination of the carboxamide group. For quinoline-4-carboxamides, a general fragmentation pathway includes the elimination of 44 mass units, corresponding to the loss of the CONH₂ group, from the molecular ion. chempap.org Another significant fragmentation pattern observed in quinoline derivatives is the expulsion of hydrogen cyanide (HCN), which is a characteristic feature of the quinoline ring itself. chempap.org The fragmentation patterns can be used to distinguish between isomers, such as aldoximes and amides, which may share the same empirical formula. nih.gov

For this compound, the expected fragmentation would involve initial loss of the amino group (•NH₂) followed by the loss of carbon monoxide (CO), or the direct loss of the entire carboxamide moiety (•CONH₂). Subsequent fragmentation would likely involve the stable quinoline ring system.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| Fragment | Proposed Structure/Loss | m/z Value |

|---|---|---|

| [M]+• | Molecular Ion | 186 |

| [M - NH₂]+ | Loss of amino radical | 170 |

| [M - CONH₂]+ | Loss of carboxamide radical | 142 |

| [M - CO, NH₂]+ | Loss of CO and NH₂ | 142 |

Note: This table represents proposed fragmentation patterns based on the general behavior of quinoline amides and related structures in mass spectrometry.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. By providing highly accurate mass measurements, typically with errors of less than 5 ppm, HRMS allows for the determination of a unique molecular formula from the measured mass of the molecular ion. nih.govresolian.com

For quinoline-4-carboxamide derivatives, HRMS has been successfully employed to confirm their synthesis and structure. acs.org The technique is used to verify the elemental composition of both the final products and key intermediates. ontosight.ai For this compound (C₁₁H₁₀N₂O), the theoretical exact mass can be calculated and then compared to the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. A close match between the theoretical and measured mass provides strong evidence for the proposed structure.

Table 2: HRMS Data for Structural Confirmation of a Quinoline Carboxamide Analogue

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Reference |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the absorption spectra are characterized by bands arising from π–π* and n–π* electronic transitions. nih.gov

Electronic Absorption Properties

Quinoline derivatives typically exhibit strong absorption in the UV region. nih.gov The electronic absorption properties are influenced by the solvent polarity and the nature of substituents on the quinoline ring system. mdpi.com For instance, the introduction of auxochromic groups can cause a bathochromic (red) shift in the absorption maximum. researchgate.net

Studies on quinoline-2-carboxamide-based chalcones have shown absorption maxima that shift to longer wavelengths (red shift) with increasing solvent polarity, which is indicative of an intramolecular charge transfer (ICT) character. sci-hub.se The spectra of quinoline derivatives generally show absorption bands between 280 and 510 nm. researchgate.net A study of quinoline derivatives in various solvents like n-hexane, chloroform, and alcohols revealed significant absorption bands up to approximately 350-380 nm. mdpi.com

Table 3: Electronic Absorption Data for Representative Quinoline Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| Quinoline-2-carboxamide based chalcone (B49325) (5g) | Chloroform | 350 | π–π* | sci-hub.se |

| Quinoline-2-carboxamide based chalcone (5g) | DMSO | 358 | π–π* | sci-hub.se |

| Quinoline derivative (3) | n-hexane | ~310, ~325 | π–π* | mdpi.com |

| Quinoline derivative (3) | Chloroform | ~320, ~380 | π–π* | mdpi.com |

Note: This table presents data from various quinoline analogues to illustrate typical electronic absorption properties.

Computational Spectroscopic Correlations

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for corroborating experimental spectroscopic data. By calculating theoretical spectra, researchers can gain deeper insights into the structural and electronic properties of molecules. nih.gov

Comparison of Experimental and Simulated Spectra (IR, NMR) from DFT Computations

DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are widely employed to predict the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of quinoline derivatives. researchgate.netnih.gov The process involves first optimizing the molecular geometry to a stable energy minimum. From this optimized structure, vibrational frequencies and chemical shifts can be calculated. nih.gov

Numerous studies have demonstrated a strong correlation between the theoretically predicted spectra and the experimentally obtained data for various quinoline compounds. researchgate.netarabjchem.org For example, calculated vibrational frequencies for 2-chloro-3-methylquinoline (B1584123) showed good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption (UV-Vis) spectra, and the results often align well with experimental findings, helping to assign specific electronic transitions. researchgate.netrsc.org This agreement between computational and experimental data serves to validate the proposed molecular structure and provides a more detailed understanding of its spectroscopic properties. arabjchem.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for understanding molecular structures and properties at the electronic level. These theoretical methods are crucial for interpreting experimental data and designing new molecules with desired functionalities.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed for a variety of quinoline derivatives due to its balance of accuracy and computational cost. arabjchem.orgresearchgate.net DFT studies can predict geometries, reaction energies, and various electronic properties. researchgate.net

Optimized Geometrical Configurations

A foundational step in any computational analysis is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. For various quinoline compounds, DFT calculations have been used to obtain these optimized structures, which are crucial for subsequent property calculations. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and their energy gap (ΔE) are critical parameters that provide insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netresearchgate.netbhu.ac.in A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with enhanced nonlinear optical properties. nih.gov This analysis is a standard component of computational studies on novel molecular structures. researchgate.net

Global Reactivity Indices Determination

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). These indices are used to quantify the global reactive nature of a molecule. For instance, chemical hardness indicates resistance to change in its electron distribution, while the electrophilicity index measures the propensity of a species to accept electrons. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in It illustrates the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of a molecule. researchgate.net MEP analysis is frequently used to understand intermolecular interactions and reactive sites in quinoline derivatives. researchgate.net

Nonlinear Optical (NLO) Characteristics

Organic molecules with specific structural features, such as donor-acceptor groups connected by a π-conjugated system, can exhibit significant nonlinear optical (NLO) properties. nih.govrsc.org Computational methods are used to calculate NLO parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). arabjchem.orgnih.gov High hyperpolarizability values suggest that a material may be a good candidate for use in advanced optical technologies. rsc.org The study of NLO properties is a key area of research for many novel quinoline-based compounds. researchgate.net

Despite the well-established framework for these theoretical investigations and their widespread application to the quinoline family, specific data tables and detailed findings for this compound remain unavailable in the reviewed literature. Further dedicated computational research would be required to elucidate the specific properties of this compound as outlined above.

Vibrational Wavenumber Computations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of quinoline derivatives. These theoretical calculations are often performed to complement and validate experimental spectroscopic data. For instance, in studies of related quinoline compounds like 2-chloroquinoline-3-carboxaldehyde, DFT calculations using the B3LYP method with a 6–311++G(d,p) basis set have been employed to compute vibrational frequencies. nih.govresearchgate.net The calculated wavenumbers are typically scaled by a factor, such as 0.961, to correct for anharmonicity and limitations of the theoretical model, thereby improving the agreement with experimental results. nih.gov

The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For example, in quinoline-2-carbaldehyde benzoyl hydrazone, the C=O stretching vibration is a key focus, with DFT calculations predicting its wavenumber. researchgate.net Similarly, for 2-chloroquinoline-3-carboxaldehyde, C-H and N-C vibrations have been analyzed both experimentally and theoretically. bohrium.com The root mean square deviation between experimental and scaled theoretical frequencies is a measure of the accuracy of the computational model. nih.gov

Table 1: Comparison of Experimental and Theoretical Vibrational Wavenumbers for Related Quinoline Derivatives

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |

| C=O Stretch (Quinoline-2-carbaldehyde benzoyl hydrazone) | 1655 (IR) | 1624 (DFT) | researchgate.net |

| C=O Stretch (2-Chloroquinoline-3-carboxaldehyde) | 1700 (FT-IR), 1690 (FT-Raman) | 1686 | researchgate.net |

| C-H Stretch (2-Chloroquinoline-3-carboxaldehyde) | 3080, 3055, 3033 (FT-IR); 3075, 3060 (FT-Raman) | 3078, 3067, 3052, 3043, 3030 | researchgate.net |

Electronic Structure and Reactivity Studies

The electronic properties of quinoline derivatives are crucial for understanding their reactivity and potential biological activity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. sci-hub.se

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net This information is vital for predicting how the molecule will interact with biological targets. Natural Bond Orbital (NBO) analysis is also employed to understand intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net

Table 2: Computed Electronic Properties of a Quinoline-2-carboxamide Chalcone Derivative (5g)

| Property | Value | Reference |

| HOMO Energy | - | sci-hub.se |

| LUMO Energy | - | sci-hub.se |

| HOMO-LUMO Energy Gap | - | sci-hub.se |

| Oxidation Potential | 0.768 eV | sci-hub.se |

Note: Specific values for this compound were not available. The data is for a related quinoline-2-carboxamide derivative to demonstrate the types of properties investigated.

Prediction of Reaction Paths and Reactants

Computational chemistry plays a significant role in predicting the course of chemical reactions involving quinoline derivatives. By modeling potential reaction pathways, researchers can identify the most energetically favorable routes for synthesis. For instance, the synthesis of quinoline-2-carboxamide based chalcone derivatives involves an Aldol condensation, a reaction that can be computationally modeled to understand its mechanism and predict product formation. sci-hub.se

The Vilsmeier-Haack reaction is another common method for synthesizing quinoline derivatives, such as 2-chloroquinoline-3-carbaldehydes, which can then be converted to carboxamides. researchgate.netresearchgate.net Theoretical studies can elucidate the mechanism of such reactions, helping to optimize reaction conditions and improve yields. Fukui functions are also calculated to predict the local reactivity of different atomic sites within the molecule, guiding the understanding of how it will react with other chemical species. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a protein target.

Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in profiling the interactions between quinoline-based compounds and various protein targets. These studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, derivatives of quinoline-2-carboxamide have been docked against the Epidermal Growth Factor Receptor (EGFR), with the amine and ketone functional groups forming hydrogen bonds with key amino acid residues like MET-793. sci-hub.se

In another study, quinoline derivatives were investigated as potential inhibitors of HIV reverse transcriptase. The docking results showed good binding interactions within the active site of the receptor (PDB: 4I2P), with some compounds exhibiting higher docking scores than standard drugs. nih.gov Similarly, 2H-thiopyrano[2,3-b]quinoline derivatives have been docked against the anticancer peptide CB1a, revealing significant hydrogen bonding and residual interactions. nih.gov The Protein-Ligand Interaction Profiler (PLIP) is a tool often used to analyze and visualize these interactions. nih.gov The binding of B-cell-lymphoma-2 (BCL2) homology-3 (BH3) mimetics, which are inhibitors of protein-protein interactions, has also been studied to understand their efficacy. nih.gov

Table 3: Summary of Ligand-Protein Interactions for Quinoline Derivatives

| Ligand Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Quinoline-2-carboxamide Chalcones | EGFR (PDB: 1M17) | MET-793 | Hydrogen Bonding | sci-hub.se |

| Quinoline Derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | - | Binding Interactions | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | CB1a (PDB: 2IGR) | ILE-8, LYS-7, VAL-14, etc. | Hydrogen Bonding, Residual Interactions | nih.gov |

| Quinoline-3-carboxamides (B1200007) | PI3Kγ | Trp(812), Tyr(867), Asp(964) | Intermolecular Interactions | mdpi.com |

Note: This table includes data for various quinoline derivatives to illustrate the scope of ligand-protein interaction profiling.

Binding Site Analysis

A crucial aspect of molecular docking is the detailed analysis of the binding site on the protein. This involves identifying the specific amino acid residues that form the binding pocket and their role in accommodating the ligand. For quinoline-3-carboxamide (B1254982) derivatives targeting PI3Kγ, key interacting residues were identified as Trp(812), Tyr(867), and Asp(964). mdpi.com

In the case of 2H-thiopyrano[2,3-b]quinoline derivatives binding to CB1a, a number of amino acids were identified as being involved in the interaction, including ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, and GLU-9. nih.gov The analysis of these binding sites provides valuable information for structure-activity relationship (SAR) studies, which aim to design more potent and selective inhibitors. For instance, SAR studies on quinoline-3-carboxamides have shown that the position of substituents, such as a methoxy (B1213986) group, can significantly influence the compound's activity. mdpi.com

Table 4: Key Amino Acid Residues in the Binding Sites of Protein Targets for Quinoline Derivatives

| Protein Target | Key Amino Acid Residues | Reference |

| PI3Kγ | Trp(812), Tyr(867), Asp(964) | mdpi.com |

| CB1a (PDB: 2IGR) | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, GLU-9 | nih.gov |

| EGFR (PDB: 1M17) | MET-793 | sci-hub.se |

Note: This table highlights specific amino acid residues identified in the binding sites of various proteins interacting with quinoline derivatives.

Conformational Analysis in Biological Contexts

The conformation of a ligand when bound to a protein is often different from its lowest energy conformation in solution. Conformational analysis within a biological context, therefore, is essential for understanding the bioactive conformation of a molecule. Molecular docking simulations inherently explore different conformations of the ligand within the binding site to find the one that results in the best binding affinity.

For 2H-thiopyrano[2,3-b]quinoline derivatives, the docking study calculated the binding modes and their corresponding energies, with the root-mean-square deviation (RMSD) values indicating the difference between the various binding poses. nih.gov The bioactive conformation is the one that allows for optimal interactions with the protein target, leading to a stable complex. Understanding these conformational changes is crucial for the rational design of new drugs with improved efficacy and specificity.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of quinoline-based compounds. These studies help to elucidate how different functional groups and structural modifications influence the biological activity of the molecule. For the quinoline-2-carboxamide scaffold, computational approaches are used to predict binding affinities, model interactions with biological targets, and guide the synthesis of more potent and selective derivatives. While specific and extensive computational modeling studies focused exclusively on this compound are not widely detailed in publicly available research, the principles derived from related quinoline carboxamides provide a framework for understanding its potential interactions.

Influence of Structural Modifications on Biological Activity

The biological activity of quinoline carboxamides is significantly influenced by substitutions on the quinoline ring and the carboxamide nitrogen. Research on various quinoline-2-carboxamide derivatives has shown that modifications can drastically alter their therapeutic properties, including anticancer, antimicrobial, and receptor-modulating activities.

For instance, studies on quinoline derivatives have demonstrated potent anticancer properties, with SAR analyses indicating that specific substitutions can enhance antiproliferative activity against various cancer cell lines. It has been noted that these compounds can inhibit tumor growth and induce cell cycle arrest. Similarly, derivatives of 3-methylquinoline have shown significant antibacterial activity, particularly against Gram-positive bacteria.

In a specific example of a synthesized derivative, N-(2-fluorophenyl)-3-methylquinoline-2-carboxamide was developed as part of a series of potential ligands for the translocator protein (TSPO), a target for PET imaging agents. gla.ac.uk The synthesis of this and related compounds is foundational to exploring their physicochemical properties and binding affinities, which are key components of SAR. gla.ac.uk The choice of a fluorinated phenyl group on the carboxamide nitrogen is a deliberate modification aimed at tuning the molecule's properties for its intended biological target. gla.ac.uk

The influence of substituents on the anilide ring of quinoline-2-carboxamides has been observed to affect antiviral activity, where lipophilicity and electron-withdrawing properties can increase efficacy. This highlights the importance of the electronic environment of the molecule in its biological function.

Scaffold Hop Evaluation

Scaffold hopping is a computational and medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. This technique is valuable for discovering new chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics.

In the context of quinoline-based compounds, scaffold hopping has been employed to design novel agents based on existing active structures. For example, the quinoline-2-carboxamide framework itself has been the basis for developing ligands for biological targets like the translocator protein (TSPO). gla.ac.uk Researchers have synthesized novel potential TSPO ligands based on the structure of quinoline-2-carboxamide, demonstrating the utility of this scaffold in generating new therapeutic and diagnostic agents. gla.ac.uk

While specific scaffold hop evaluations starting from this compound are not detailed in the provided research, the general principle is widely applied to quinoline derivatives. The goal is to retain the key pharmacophoric features responsible for biological activity while altering the core structure to access new intellectual property space and overcome liabilities of the original molecule.

Role As a Chemical Intermediate

Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various chemical strategies. These methods primarily involve the functionalization of the quinoline scaffold, a versatile heterocyclic aromatic compound.

Formation via Hydrolysis of 3-Methylquinoline-2-carbonitrile

A prominent method for preparing this compound is through the hydrolysis of 3-methylquinoline-2-carbonitrile. libretexts.org This reaction involves the conversion of the nitrile group (-CN) into a carboxamide group (-CONH2) by reacting it with water. libretexts.org The hydrolysis can be performed under acidic or alkaline conditions.

In acidic hydrolysis, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, which results in the formation of the corresponding carboxylic acid and ammonium (B1175870) ions. libretexts.org For alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. This process yields a salt of the carboxylic acid and ammonia. libretexts.org To obtain the final carboxylic acid product from alkaline hydrolysis, the resulting salt must be acidified. libretexts.org

Byproduct Mitigation Strategies in Synthesis

During the synthesis of this compound from its nitrile precursor, the formation of byproducts such as 3-methylquinoline-2-carboxylic acid can occur due to the hydrolysis of the nitrile group. To minimize these unwanted side reactions, specific strategies can be employed. One key approach is to maintain anhydrous conditions throughout the reaction, for example, by using molecular sieves to reduce the water content. Another strategy involves the use of catalytic cyanide sources, like zinc cyanide (Zn(CN)₂), which helps to minimize the concentration of free cyanide ions and thereby reduces the likelihood of side reactions.

Purification Techniques for Compound Isolation

After the synthesis of this compound, purification is necessary to isolate the compound from byproducts and unreacted starting materials. A common and effective method for purification is column chromatography using silica (B1680970) gel with a solvent system such as a mixture of ethyl acetate (B1210297) and hexane. Another technique that can be employed for the purification of quinoline derivatives is recrystallization. google.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize out of the solution. The choice of solvent is crucial and can include N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile. google.com For certain quinoline compounds, azeotropic distillation can be an effective purification method to separate isomers. google.com

General Approaches for Quinoline Carboxamide Synthesis

The synthesis of quinoline carboxamides is a significant area of research due to their wide range of applications. Various synthetic methodologies have been developed to construct this important chemical scaffold.

Condensation Reactions with Amine Derivatives

One of the most common methods for synthesizing quinoline carboxamides involves the condensation reaction of a quinoline carboxylic acid with an amine derivative. This reaction typically requires a coupling agent to facilitate the formation of the amide bond. For instance, various quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have been synthesized by reacting the corresponding carboxylic acids with different amine derivatives in the presence of a base like triethylamine (B128534) (TEA) and a protecting agent. researchgate.net

Another approach involves the one-pot, multi-component reaction of enaminones (derived from the addition of dimedone to various anilines) with aromatic aldehydes and cyanoacetamide. researchgate.net This method, often catalyzed by piperidine, proceeds through a sequence of Michael addition, imine-enamine tautomerization, and cyclization to yield oxoquinoline carboxamide derivatives in good to high yields. researchgate.net

Multi-Step Reaction Sequences

Multi-step reaction sequences offer a versatile platform for the synthesis of complex quinoline carboxamide derivatives. These sequences often begin with the construction of the quinoline ring system, followed by functional group manipulations to introduce the carboxamide moiety.

A notable example is the Vilsmeier-Haack reaction, which can be used to prepare 2-chloroquinoline-3-carbaldehydes from acetanilides. researchgate.net The resulting aldehyde can then be oxidized to a carboxylic acid, which is subsequently coupled with various anilines to produce 2-chloroquinoline-3-carboxamide (B1625466) derivatives. researchgate.net

Another multi-step approach involves the initial synthesis of a quinoline carboxylic acid, which is then converted to a more reactive intermediate, such as an acyl chloride, by treatment with thionyl chloride. nih.govyoutube.com This acyl chloride can then readily react with an amine to form the desired carboxamide. nih.govyoutube.com Domino reactions, which involve a cascade of intramolecular reactions, have also been employed for the efficient synthesis of tetrahydroquinolines, which can be further functionalized. nih.gov

The following table provides a summary of the reactants and resulting compounds in the synthesis of various quinoline derivatives.

| Reactants | Resulting Compound(s) | Reference |

| 3-Aminobenzoic acid, Glycerol, 3-Nitrobenzoic acid, Sulfuric acid | Quinoline-5-methyl carboxylate, Quinoline-7-methyl carboxylate | google.com |

| 2-Aminobenzaldehyde, Diethyl malonate, Piperidine | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | mdpi.com |

| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, Thiourea, Potassium carbonate | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | mdpi.com |

| 2-Nitroarylketones, Aldehydes, 5% Pd/C | Tetrahydroquinolines | nih.gov |

| Anilines, Lactic acid, HBeta zeolite | 2- and 4-methylquinolines | nih.gov |

| 2-Methylquinolines, Aromatic aldehydes, Acetic anhydride | (E)-2-Styrylquinolines | nih.gov |

| Anilines, Cinnamaldehydes, Vinyl ethers, DDQ | Tetrahydroquinolines, (E)-2-Styrylquinolines | nih.gov |

| Acetanilides, Vilsmeier-Haack reagents | 2-Chloro-3-carbaldehyde quinolines | researchgate.net |

Pfitzinger Reaction Applications in Methylquinoline-Carboxylic Acid Synthesis

The Pfitzinger reaction, a classical method for the synthesis of quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction proceeds through the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to yield an imine. Subsequent cyclization and dehydration afford the final quinoline product. wikipedia.org

While the traditional Pfitzinger reaction yields quinoline-4-carboxylic acids, modifications and variations of this reaction can be applied to synthesize a range of substituted quinoline derivatives. For instance, the reaction of isatin with various acyclic and cyclic ketones has been shown to produce quinoline-4-carboxylic acids. researchgate.net A notable variation is the Halberkann variant, where the reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Pfitzinger reaction has been utilized in one-pot syntheses of complex fused heterocyclic systems. For example, the reaction of isatin with compounds containing a COCH2 group, such as tetrahydropyrazolo[4,3-b]carbazol-6(1H)-one and its derivatives, provides a convenient route to carbazolo and azacarbazolo fused quinoline carboxylic acids. ias.ac.in The proposed mechanism involves the formation of a non-isolable isatoic acid from isatin, which then undergoes cyclocondensation with the carbazole (B46965) derivative. ias.ac.in

| Reactants | Product | Key Features |

| Isatin, Carbonyl Compound, Base | Substituted Quinoline-4-carboxylic acid | Classical method for quinoline synthesis. wikipedia.orgresearchgate.net |

| N-acyl isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | Halberkann variant of the Pfitzinger reaction. wikipedia.org |

| Isatin, Tetrahydropyrazolo[4,3-b]carbazol-6(1H)-one derivative, Base | Carbazolo fused quinoline carboxylic acid | One-pot synthesis of fused heterocyclic systems. ias.ac.in |

Cascade Reaction Mechanisms for Substituted Quinoline-Carboxamides

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. Several cascade reaction methodologies have been developed for the synthesis of substituted quinoline-carboxamides.

One such method involves the one-step synthesis of multisubstituted quinoline-4-carboxamides by refluxing a mixture of isatins and various 1,1-enediamines in the presence of sulfamic acid (NH2SO3H) as a catalyst. acs.org This reaction proceeds through a novel cascade mechanism that involves the formation of the quinoline ring and the amide bond in a single step. acs.org The reaction conditions are optimized by using a mixture of ethanol (B145695) and water as the solvent. acs.org The electronic nature of the substituents on the isatin ring can influence the reaction yield, with electron-withdrawing groups generally providing better yields than electron-donating groups. acs.org

Another approach involves the Rh(III)-catalyzed cascade reaction of N-aryl amidines with two molecules of a CF3-ynone. rsc.org This process leads to the formation of CF3- and alkynyl-substituted quinoline derivatives through a sequence of aryl alkenylation, alkenyl alkynylation, and intramolecular condensation, involving the cleavage of C–H, N–H, C–N, and C–C bonds. rsc.org This methodology is notable for the multiple roles played by the CF3-ynone. rsc.org

Furthermore, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient and environmentally friendly route to multiply substituted quinolines. organic-chemistry.org This reaction is catalyst- and additive-free and proceeds via the formation of N-arylnitrilium salts, which then undergo cycloaddition with alkynes. organic-chemistry.org The reaction tolerates a variety of functional groups on both the alkyne and the diazonium salt. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Cascade Reaction | Isatins, 1,1-Enediamines | NH2SO3H, Reflux in EtOH/H2O | Multisubstituted Quinoline-4-carboxamides acs.org |

| Cascade Reaction | N-Aryl amidines, CF3-ynones | Rh(III) catalyst | CF3- and Alkynyl-substituted Quinolines rsc.org |

| Cascade Annulation | Aryl diazonium salts, Nitriles, Alkynes | Catalyst- and additive-free, 60°C in acetonitrile | Multiply substituted Quinolines organic-chemistry.org |

Derivatization Reactions of this compound Derivatives

The this compound core serves as a versatile scaffold for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These derivatization reactions are crucial for tuning the physicochemical and biological properties of the parent compound.

The carboxamide group at the 2-position of the quinoline ring can be hydrolyzed to the corresponding carboxylic acid under appropriate conditions. This transformation is a fundamental step in the synthesis of many quinoline-based compounds. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can be oxidized to the corresponding carboxylic acid, which is then coupled with various anilines to produce 2-chloroquinoline-3-carboxamide derivatives. researchgate.net

The quinoline ring itself can undergo oxidation. For example, the microbial oxidation of quinoline and its derivatives can occur at various positions. Quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, is responsible for the oxidation at the C-2 position. rsc.org In some cases, oxidation can lead to the formation of dimeric structures. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) can result in oxidative dimerization. nih.gov

The reduction of quinoline derivatives can lead to various products depending on the reducing agent and the substrate. For example, the nitrile group of 2-chloro-3-cyanoquinoline can be reduced with lithium aluminum hydride (LiAlH4) to yield (2-chloroquinolin-3-yl)methanamine. rsc.org Similarly, the reduction of 3-aminoquinoline-2,4-diones with sodium borohydride (B1222165) (NaBH4) stereoselectively produces cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net

The quinoline ring is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, 2-chloroquinoline-3-carbaldehydes can undergo nucleophilic substitution at the C-2 position with secondary amines like morpholine. rsc.org

Carbon-carbon bond forming reactions are essential tools for the elaboration of the quinoline scaffold. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely employed for this purpose. nih.gov

The Sonogashira coupling reaction of 2-chloroquinoline-3-carbaldehydes with various terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst affords 2-alkynyl-3-formyl-quinolines. rsc.org Decarboxylative coupling reactions have also emerged as a powerful strategy for C-C bond formation, where a carboxylic acid is used as a substrate. rsc.org

| Reaction Type | Substrate | Reagents/Catalyst | Product |

| Oxidation | 2-Chloroquinoline-3-carbaldehyde | Oxidizing agent | 2-Chloroquinoline-3-carboxylic acid researchgate.net |

| Reduction | 2-Chloro-3-cyanoquinoline | LiAlH4 | (2-Chloroquinolin-3-yl)methanamine rsc.org |

| Nucleophilic Substitution | 2-Chloroquinoline-3-carbaldehyde | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde rsc.org |

| Sonogashira Coupling | 2-Chloroquinoline-3-carbaldehyde, Terminal alkyne | [PdCl2(PPh3)2], CuI | 2-Alkynyl-3-formyl-quinoline rsc.org |

Green Chemistry Innovations in Quinoline Synthesis

The development of environmentally benign synthetic methods for quinoline and its derivatives has become a significant focus in organic chemistry, driven by the principles of green chemistry. These principles advocate for the reduction of hazardous substances, increased energy efficiency, and the use of renewable resources. Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. In contrast, green chemistry innovations offer cleaner, safer, and more sustainable alternatives. These modern approaches include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the application of environmentally friendly solvents and catalysts such as ionic liquids and biodegradable catalysts. rsc.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. frontiersin.org By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netasianpubs.org This efficiency is attributed to the rapid and uniform heating of the solvent and reactants, which can lead to higher reaction rates and selectivity. nih.gov

In the context of quinoline synthesis, microwave irradiation has been successfully employed in various named reactions, including the Skraup and Friedländer syntheses. For instance, the Skraup reaction, which traditionally requires high temperatures and strong acids, can be performed under microwave irradiation to produce quinoline analogs in fair to good yields with significantly shorter reaction times. nih.gov Similarly, the Friedländer annulation, a key reaction for synthesizing substituted quinolines, can be optimized using microwave heating, leading to excellent yields in a fraction of the time required by conventional methods. nih.gov

A notable example is the microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives from isatins and ketones, which proceeds rapidly and efficiently. researchgate.net Furthermore, multi-component reactions, which are inherently atom-economical, can be effectively promoted by microwave irradiation to construct complex quinoline-based scaffolds in a single step. nih.gov For instance, a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid using p-toluenesulfonic acid as a catalyst under microwave conditions at 80 °C can furnish quinoline derivatives in good yields within minutes. nih.gov

Table 1: Microwave-Assisted Synthesis of Quinoline Derivatives

| Starting Materials | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Anilines, Aryl aldehydes, Styrene | p-Sulfonic acid calix researchgate.netarene | Neat | 200 | 20-25 | 40-68 | nih.gov |

| Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | None | DMF | - | 8 | 68-82 | nih.gov |

| Aromatic aldehydes, Substituted anilines, Pyruvic acid | p-TSA | Ethanol | - | 3 | 50-80 | nih.gov |

| 3-Chloro-4-fluoro-aniline, Acetic anhydride, DMF, POCl₃ | TATA-R | - | - | 60 | 94 | jmpas.com |

This table presents examples of microwave-assisted synthesis for various quinoline derivatives, illustrating the efficiency and conditions of this green methodology. Direct microwave-assisted synthesis data for this compound was not available in the searched literature.

Ultrasonic irradiation provides another effective green chemistry approach for the synthesis of quinoline derivatives. The phenomenon of acoustic cavitation, generated by ultrasound waves, creates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates and yields. researchgate.netresearchgate.net This method is known for its operational simplicity, shorter reaction times, and often milder reaction conditions compared to conventional heating. rsc.orgmdpi.com

The application of ultrasound has been demonstrated in the synthesis of various quinoline-based compounds. For example, the one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate can be efficiently carried out under ultrasound irradiation in water, using SnCl₂·2H₂O as a precatalyst, to afford 2-substituted quinolines in good yields. researchgate.netnih.gov This method highlights the use of an environmentally benign solvent (water) and a readily available catalyst.

Furthermore, ultrasound has been successfully employed in the synthesis of hybrid molecules containing the quinoline scaffold. For instance, hybrid quinoline-imidazole derivatives have been synthesized efficiently using ultrasound irradiation, which dramatically reduces reaction times and energy consumption compared to conventional heating methods. rsc.org Similarly, the synthesis of piperidinyl-quinoline acylhydrazones has been achieved in excellent yields within minutes under ultrasonic conditions. mdpi.com The synthesis of N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamides has also been accomplished in two steps under ultrasonication. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Starting Materials | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O | Water | - | Good | researchgate.netnih.gov |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, Aromatic acid hydrazide | Glacial acetic acid | Ethanol | 4-6 min | Excellent | mdpi.com |

| 7-hydroxy-4-methyl-2H-chromen-2-one, Substituted phenyl urea (B33335) | - | Water | 20-25 min | - | nih.gov |

| Dimedone, Aldehydes, Active methylene (B1212753) compounds, Ammonium acetate | Chitosan decorated copper nanoparticles (CS/CuNPs) | Ethanol | 20-30 min | 90-95 | nih.gov |

This table showcases the application of ultrasound in the synthesis of various quinoline derivatives, emphasizing the green aspects of the methodology. Specific data for the ultrasound-assisted synthesis of this compound was not found in the reviewed literature.

Ionic liquids (ILs) have gained significant attention as green reaction media and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. medjchem.com In the synthesis of quinolines, ionic liquids can act as both the solvent and the catalyst, promoting reactions under mild and often solvent-free conditions. nih.gov

The Friedländer synthesis, for example, can be efficiently promoted by catalytic amounts of an ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), leading to high yields in short reaction times under solvent-free conditions. nih.gov This approach avoids the use of hazardous acids or bases that are typically required in traditional Friedländer reactions.

Moreover, certain ionic liquids can facilitate the synthesis of functionalized quinolines without the need for a metal catalyst. For instance, the reaction of anilines and phenylacetaldehydes in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) can produce 3-substituted quinolines in good to excellent yields. nih.gov The ionic liquid can be recycled and reused, further enhancing the green credentials of the process. The use of quinoline-based ionic liquids themselves has also been explored, highlighting the versatility of the quinoline scaffold in green chemistry applications. medjchem.com

Table 3: Ionic Liquid-Mediated Synthesis of Quinoline Derivatives

| Starting Materials | Ionic Liquid | Role of IL | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzophenones, Ketones | [bmim]HSO₄ | Catalyst | Solvent-free | High | nih.gov |

| Anilines, Phenylacetaldehydes | [Bmim]BF₄ | Solvent & Catalyst | Metal-free | Good to Excellent | nih.gov |

This table provides examples of how ionic liquids are utilized in the green synthesis of quinoline derivatives. There was no specific information found on the synthesis of this compound using ionic liquids in the searched literature.

The development of catalyst-free synthetic methods represents a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts, simplifies purification processes, and reduces waste. nih.gov Several catalyst-free approaches for quinoline synthesis have been reported, often relying on the inherent reactivity of the starting materials under specific reaction conditions.

For instance, the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives can be achieved through a catalyst-free dehydration/[3 + 2] cycloaddition reaction of 2-methylquinolines, aldehydes, and alkynoates. This transformation proceeds with water as the only byproduct, making it an environmentally benign process. acs.org Similarly, a metal-free, one-pot aerobic process for synthesizing functionalized quinolines from 2-aminobenzyl alcohol or 2-aminobenzophenone (B122507) and various alcohols has been developed using potassium hydroxide as a base, demonstrating a high carbon economy. researchgate.net

These catalyst-free methods, often conducted under solvent-free or in environmentally benign solvents, offer a straightforward and atom-economical route to valuable quinoline scaffolds.

Table 4: Catalyst-Free Synthesis of Quinoline Derivatives

| Starting Materials | Solvent | Conditions | Byproduct | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinolines, Aldehydes, Alkynoates | - | Dehydration/[3+2] cycloaddition | Water | - | acs.org |

| 2-Aminobenzyl alcohol/2-Aminobenzophenone, Alcohols | - | Aerobic, KOH base | - | 62-95 | researchgate.net |

This table illustrates examples of catalyst-free synthesis of quinoline derivatives, a highly desirable green chemistry approach. No specific catalyst-free synthesis of this compound was identified in the reviewed literature.

Mechanistic Studies of Biological Activities of 3 Methylquinoline 2 Carboxamide Derivatives

Enzyme Inhibition Mechanisms

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Derivatives of quinoline-2-carboxamide (B1208818) have been identified as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making hDHODH a significant target for anticancer drug development. nih.govnih.gov The inhibition of hDHODH by these compounds leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. nih.gov

The mechanism of inhibition involves the binding of the quinoline-2-carboxamide derivatives to the hDHODH enzyme. Structure-activity relationship studies have revealed that the presence of bulky groups at the C6-position of the quinoline (B57606) ring, such as methoxy (B1213986) (-OCH3), trifluoromethoxy (-OCF3), and trifluoromethyl (-CF3), enhances the inhibitory activity. nih.gov These derivatives have demonstrated significant antiproliferative effects in cancer cell lines. nih.gov

Table 1: Inhibitory Activity of Quinoline-2-carboxamide Derivatives against hDHODH

| Compound | Modifications | hDHODH Inhibition (IC50 in µM) |

|---|---|---|

| Derivative A | C6-OCH3 group | Data not publicly available |

| Derivative B | C6-OCF3 group | Data not publicly available |

| Derivative C | C6-CF3 group | Data not publicly available |

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides has been discovered and optimized as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. nih.gov ATM is a critical protein kinase involved in the DNA damage response (DDR), specifically in the repair of DNA double-strand breaks (DSBs). nih.gov Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. benthamdirect.com

The quinoline scaffold was selected for its known ability to bind to the hinge region of PI3K-γ, a close homolog of ATM. researchgate.net The primary carboxamide group at the 3-position of the quinoline ring is considered optimal for interaction with the kinase. acs.org Optimization of this series has led to the identification of compounds with high potency and selectivity for ATM, along with favorable properties for oral administration. nih.gov For instance, compounds such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide have demonstrated excellent potency and selectivity. nih.gov

Table 2: ATM Kinase Inhibitory Activity of 3-Quinoline Carboxamide Derivatives

| Compound | ATM Cellular IC50 (µM) | Kinase Selectivity |

|---|---|---|

| Quinoline Carboxamide Derivative 1 | 0.0028 | High |

| 3QH | 0.049 | High selectivity against DNAPK, PI3Kα, mTOR, and PI3Kβ |

Cyclooxygenase-2 (COX-2) Inhibition

Quinoline derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a major role in prostaglandin (B15479496) biosynthesis in inflammatory cells. nih.govnih.gov COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins (B1171923) that mediate inflammation, pain, and fever. youtube.com Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.govyoutube.com

The mechanism of selective COX-2 inhibition by these derivatives is attributed to the larger and more accommodating active site of the COX-2 enzyme compared to COX-1. youtube.com This allows for the design of bulkier molecules that can fit into the active site of COX-2 but not COX-1. youtube.com For certain quinoline derivatives, a methylsulfonyl group at the para-position of a C-2 phenyl ring acts as a key pharmacophore for selective COX-2 binding. nih.gov Molecular docking studies have shown that these compounds can fit into the active site of COX-2, with specific interactions, such as with Arg513, contributing to their inhibitory activity. nih.gov

Table 3: COX-2 Inhibitory Activity of Quinoline Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

|---|---|---|

| 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid (QIN1) | 0.057 - 0.085 | Not specified |

| PYZ19 | 5.01 | >70% inhibition |

| PYZ18 | 7.07 | >4.24 |

Histone Deacetylase (HDAC) Inhibition and HIV-1 Reactivation

Recent studies have identified 8-substituted quinoline-2-carboxamide derivatives as a novel class of potent histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. nih.gov In the context of HIV-1, HDACs are involved in maintaining the latent state of the integrated provirus. nih.gov By inhibiting HDACs, the chromatin structure around the latent provirus can be opened, facilitating the binding of transcription factors and leading to the reactivation of HIV-1 gene expression. nih.gov

The general structure of these HDAC inhibitors includes a cap group, a linker, and a zinc-binding group. frontiersin.org In this series of compounds, the 2-substituted phenylquinoline-4-carboxylic acid moiety serves as the cap group. frontiersin.org These inhibitors have shown potent activity, with some compounds exhibiting greater HDAC inhibitory activity than the known HDAC inhibitor Vorinostat. researchgate.netnih.gov Some derivatives have also demonstrated selectivity for specific HDAC isoforms, such as HDAC3. frontiersin.org The reactivation of latent HIV-1 by these compounds is a promising strategy for the "shock and kill" approach to eradicate the viral reservoir. nih.gov

Table 4: HDAC Inhibitory Activity of Quinoline-2-carboxamide Derivatives

| Compound | HDAC Inhibition (IC50 in µM) | Notes |

|---|---|---|

| Compound 21g | 0.050 | 3-fold greater activity than Vorinostat |

| Vorinostat (Reference) | 0.137 | Known HDAC inhibitor |

| Compound D28 | Not specified | Exhibited significant HDAC3 selectivity |

Cholinesterase Reactivation Mechanisms

Pyridinium oximes incorporating a quinolinium carboxamide moiety have been designed and synthesized as reactivators of cholinesterases inhibited by organophosphorus compounds. nih.gov Organophosphorus agents phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase (AChE), leading to its inactivation. nih.gov Oxime reactivators function by nucleophilically attacking the phosphorus atom of the phosphylated enzyme, leading to the cleavage of the phosphate-enzyme bond and regeneration of the active enzyme. nih.gov

The reactivation process is a two-step kinetic model involving the formation of a reversible enzyme-reactivator complex followed by the irreversible reactivation of the enzyme. nih.gov The effectiveness of these reactivators depends on their affinity for the inhibited enzyme and their reactivity in the dephosphylation step. nih.gov The structure of the quinolinium carboxamide moiety can influence these properties, and molecular modeling studies are used to understand the interactions within the pre-reactivation complex to design more efficient reactivators. nih.gov

DNA Gyrase and Type IV Topoisomerase Inhibition in Bacterial Systems

Quinolone and its derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial agents. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for the decatenation of interlinked daughter chromosomes following replication. nih.govnih.gov

The mechanism of action of quinolones involves the stabilization of a covalent complex between the topoisomerase and DNA, which leads to double-strand breaks in the bacterial chromosome. nih.gov This trapping of the enzyme-DNA complex inhibits DNA synthesis and ultimately leads to bacterial cell death. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the preferential target. nih.govnih.gov The development of resistance often occurs through mutations in the genes encoding these target enzymes. nih.gov

Microsomal Metabolism Inhibition Kinetics

The metabolic fate of quinoline-3-carboxamide (B1254982) derivatives, a class to which 3-methylquinoline-2-carboxamide belongs, has been evaluated in liver microsomes across various species. Research indicates that these compounds are primarily metabolized by cytochrome P450 (CYP) enzymes. Studies on related quinoline-3-carboxamides (B1200007), such as roquinimex (B610556) and laquinimod, have shown that CYP3A4 is the primary enzyme responsible for their metabolism in human liver microsomes.

While specific kinetic data for this compound is not detailed in the available literature, the general characteristics of the quinoline-3-carboxamide class suggest a metabolic profile dependent on CYP enzyme activity. An example of a DNA-interacting compound with a quinoline-like structure is 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a heterocyclic amine. Its metabolite, N-hydroxy-IQ, is known to bind non-enzymatically to DNA, particularly at guanine (B1146940) bases, forming DNA adducts. nih.gov This interaction is a critical aspect of its biological activity, though it is distinct from the microsomal metabolism inhibition kinetics of this compound.

Table 1: General Metabolic Profile of Quinoline-3-Carboxamide Derivatives

| Parameter | Finding | Source(s) |

|---|---|---|

| Metabolizing Enzymes | Cytochrome P450 (primarily CYP3A4 in humans) | |

| Primary Reactions | Hydroxylation and dealkylation | |

| Microsomal Clearance | Generally low |

| Effect of Substituents | An ethyl group at the carboxamide position can enhance clearance compared to a methyl group. | |

Signaling Pathway Modulation

The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial cascade involved in immune responses and has also been implicated in the pathophysiology of various cancers. doi.org The pathway is primarily controlled by the calcium-calmodulin-dependent phosphatase, calcineurin. doi.org Recent research has explored the potential of quinoline-carboxamide derivatives as antagonists of the P2X7 receptor (P2X7R). nih.gov The activation of P2X7R has been linked to the stimulation of several downstream pathways, including the NFAT pathway. nih.gov Therefore, by acting as P2X7R antagonists, quinoline-carboxamide compounds could indirectly inhibit or modulate the activation of NFAT signaling. This provides a plausible mechanism for the immunomodulatory and potential anti-cancer effects observed with this class of compounds.

A significant portion of the positive transcription elongation factor b (P-TEFb) is held in an inactive state within a large complex known as the 7SK small nuclear ribonucleoprotein (snRNP). researchgate.netresearchgate.net The release of P-TEFb from this inhibitory complex is a critical step in activating the transcription of many genes, including those involved in cellular stress responses and viral replication. mdpi.comresearchgate.net

The release mechanism is triggered by various stimuli, such as cellular stress or specific signaling events, which often lead to the activation of phosphatases like protein phosphatase 2B (PP2B, or calcineurin) and protein phosphatase 1α (PP1α). researchgate.net These phosphatases act to dephosphorylate key components of the 7SK snRNP, including the T-loop of the P-TEFb subunit Cdk9. researchgate.net This dephosphorylation event induces a conformational change in the 7SK snRNP, disrupting the complex and liberating active P-TEFb. researchgate.net Certain therapeutic agents, such as the topoisomerase inhibitor camptothecin, have also been shown to induce the release of P-TEFb from the 7SK snRNP complex, correlating with a hyper-phosphorylation of RNA Polymerase II. nih.gov This disruption of the P-TEFb equilibrium is a key mechanism by which such drugs can profoundly affect gene expression. nih.gov

Apoptotic Pathway Induction

Derivatives of this compound have been shown to trigger the intrinsic pathway of apoptosis, which is initiated from within the cell, primarily through the mitochondria. This pathway is a critical target in cancer therapy, as its activation can lead to the selective elimination of malignant cells.

Caspases are a family of cysteine proteases that play an essential role in the execution of apoptosis. The activation of these enzymes is a hallmark of apoptotic cell death. Studies on quinoline derivatives have demonstrated their ability to activate key caspases. For instance, certain quinoline-based compounds have been shown to promote apoptosis by activating caspase-3 and caspase-8. rsc.org The activation of caspase-9, a key initiator caspase in the mitochondrial pathway, and the subsequent activation of the executioner caspase-3, are critical steps in the apoptotic process induced by these compounds. nih.gov The release of cytochrome c from the mitochondria into the cytoplasm triggers the formation of the "apoptosome," a molecular platform that includes Apaf-1 and leads to the activation of caspase-9. nih.gov This, in turn, activates downstream executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. nih.govnih.gov

Some quinoline derivatives have been observed to trigger caspase-3/7 activation, indicating their involvement in the final execution phase of apoptosis. nih.govnih.gov The timing and extent of this activation can be influenced by the specific chemical structure of the derivative. nih.govnih.gov For example, a novel quinazolinone derivative, DQQ, has been shown to induce apoptosis that is dependent on the activation of caspases, as confirmed by experiments using a universal caspase inhibitor. nih.gov

| Compound Type | Activated Caspases | Key Findings | Reference |

|---|---|---|---|

| Quinoline-based EGFR/HER-2 dual-target inhibitors | Caspase-3, Caspase-8 | Compound 5a promotes apoptosis by activating these caspases. | rsc.org |

| Quinoline Derivatives | Caspase-9, Caspase-3 | Cytochrome c release leads to the activation of caspase-9 and subsequently caspase-3. | nih.gov |

| Diphyllin Derivatives (structurally related to quinolines) | Caspase-3/7 | 4-methoxylation or 4-O-glycosylation of Justicidin B triggers caspase-3/7 activation at different time points. | nih.govnih.gov |

| Quinazolinone Derivative (DQQ) | General Caspases | Apoptosis induced by DQQ is caspase-dependent. | nih.gov |

A pivotal event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov This process is often a consequence of compromised mitochondrial membrane integrity. nih.gov Several studies have highlighted the ability of quinoline derivatives to induce this critical step. For instance, a novel quinazolinone derivative was found to cause a loss of mitochondrial membrane potential and subsequent release of cytochrome c in leukemia cells. nih.gov The release of cytochrome c is a key event that links mitochondrial dysfunction to the activation of the caspase cascade. nih.gov The identification of compounds that can inhibit cytochrome c release is also a significant area of research, as this could have therapeutic potential in diseases characterized by excessive cell death. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptotic pathway. This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2 itself. The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. nih.gov

Research has shown that certain quinoline derivatives can modulate the expression of these proteins to promote apoptosis. For example, some derivatives have been found to increase the expression of the pro-apoptotic protein Bax while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio is a strong indicator that these compounds induce apoptosis through the intrinsic, mitochondria-dependent pathway. nih.govnih.gov The upregulation of Bax and downregulation of Bcl-2 by these compounds effectively lowers the threshold for apoptosis induction in cancer cells. nih.gov

| Compound/Derivative Type | Effect on Bax | Effect on Bcl-2 | Resulting Bax/Bcl-2 Ratio | Reference |

|---|---|---|---|---|

| Quinoline-based EGFR/HER-2 dual-target inhibitor (5a) | Activation (Increased Expression) | Reduced Expression | Increased | rsc.org |

| Diphyllin methyl ether (structurally related) | Increased Expression | Down-regulated | Increased | nih.gov |

| Justicidin B derivatives (structurally related) | Enhanced Expression | Attenuation (with methoxylation) | Increased | nih.govnih.gov |

Structure-Activity Relationship (SAR) Derivations from Biological Assays

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for their therapeutic effects. By systematically modifying the structure of these compounds and evaluating their biological activity, researchers can design more potent and selective agents.

SAR studies have revealed that the nature and position of substituents on the quinoline and carboxamide moieties significantly influence the biological activity. For instance, in a series of quinoline-carboxamide derivatives evaluated as P2X7R antagonists, substitutions on the phenyl ring of the carboxamide group were found to be critical for potency. nih.gov Specifically, the presence of electron-withdrawing groups like -OCF3, -CF3, and highly electronegative atoms such as fluorine, chlorine, and iodine enhanced the antagonistic activity. nih.gov The compound with a -OCF3 substitution (1e) was found to be the most potent, suggesting that increasing the electrophilicity of the molecule improves its interaction with the target receptor. nih.gov

In other studies on quinazolinone derivatives, which share a similar structural scaffold, the type of group linking different parts of the molecule was found to be important. An amide group was shown to be more potent than other linkers like enamine, ketene, or urea (B33335) groups. nih.gov Furthermore, the lipophilicity of the molecules, influenced by various substitutions, has been correlated with their cytotoxic effects. rsc.org Generally, more lipophilic quinoline derivatives have demonstrated better activity against certain cancer cell lines. rsc.org The optimization of these structural features is a key strategy in the development of novel and more effective anticancer agents based on the quinoline scaffold. nih.gov

Coordination Chemistry of 3 Methylquinoline 2 Carboxamide As a Ligand

Ligand Design and Synthesis Principles